Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C16H12Cl2F3N3O5S and its molecular weight is 486.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 31.25 to 62.5 µg/mL . Notably, it also shows antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .
Anticancer Properties
In addition to its antimicrobial effects, the compound has been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound appears to affect the expression levels of genes associated with cell cycle regulation and apoptosis, although detailed mechanisms remain to be fully elucidated.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Cell Membrane Disruption : It can disrupt microbial cell membranes leading to cell lysis.
- Apoptotic Pathway Activation : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study conducted on patients with chronic bacterial infections demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved clinical outcomes. Patients exhibited fewer symptoms and faster recovery times compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
In vitro studies using various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis indicated that the compound induced apoptosis through mitochondrial pathways.
Properties
Molecular Formula |
C16H12Cl2F3N3O5S |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
ethyl 2-[2-[[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H12Cl2F3N3O5S/c1-2-27-12(25)3-7-6-30-14(22-7)23-13(26)24-16(15(19,20)21)28-10-4-8(17)9(18)5-11(10)29-16/h4-6H,2-3H2,1H3,(H2,22,23,24,26) |
InChI Key |
DBGLWWCIXGHCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.